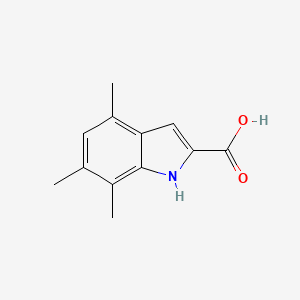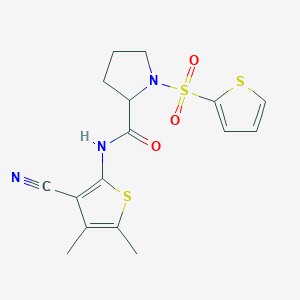![molecular formula C11H11ClFNOS B2383764 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one CAS No. 871673-14-2](/img/structure/B2383764.png)
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research studies. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism Of Action
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one inhibits the activity of the HAT enzyme by binding to its substrate-binding site. This prevents the acetylation of histone proteins, leading to changes in gene expression and cellular function. The inhibition of HAT activity by 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has been found to induce the expression of pro-apoptotic genes and reduce the expression of anti-apoptotic genes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has been found to have various biochemical and physiological effects in different cell types. In cancer cells, 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one induces apoptosis and inhibits cell proliferation. In neurons, 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has been found to protect against oxidative stress and reduce inflammation. In macrophages, 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one reduces the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit HAT activity. It has been found to have low toxicity and high specificity for HAT enzymes. However, 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has some limitations, including its low solubility in water and its instability in solution.
Future Directions
There are several future directions for the research and development of 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one. One potential application is in the treatment of cancer, where 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one could be used as a therapeutic agent to induce apoptosis in cancer cells. Another potential application is in the treatment of neurodegenerative disorders, where 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one could be used to reduce inflammation and protect against oxidative stress. Further research is needed to optimize the synthesis method of 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one, improve its solubility and stability, and investigate its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde and thiosemicarbazide to form 2-(2-fluorophenyl)-1,3-thiazolidin-4-one. This intermediate product is then reacted with chloroacetyl chloride to obtain 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has been extensively used in scientific research studies as an inhibitor of histone acetyltransferase (HAT) activity. HATs are enzymes that play a crucial role in the regulation of gene expression by adding acetyl groups to histone proteins. The inhibition of HAT activity by 2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one has been found to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in various diseases.
properties
IUPAC Name |
2-chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNOS/c12-7-10(15)14-5-6-16-11(14)8-3-1-2-4-9(8)13/h1-4,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCDRXQTRIPZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)CCl)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloroacetyl)-2-(2-fluorophenyl)-1,3-thiazolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2383681.png)
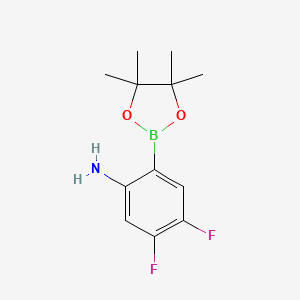

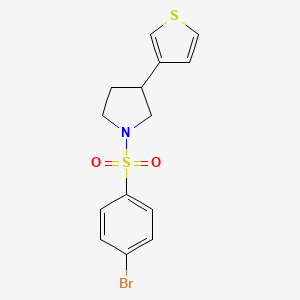
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)

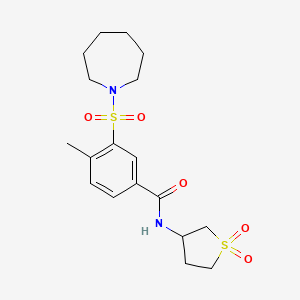
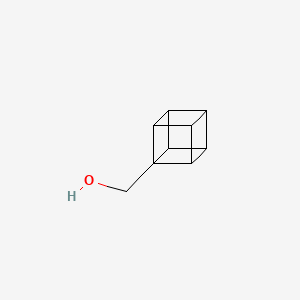
![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)

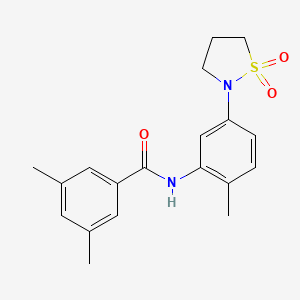
![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)
